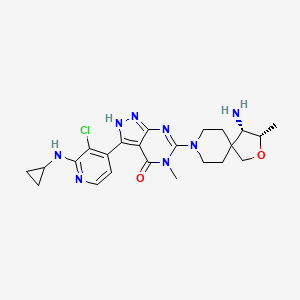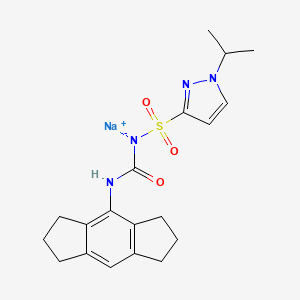
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-(1-propan-2-ylpyrazol-3-yl)sulfonylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCC7840 (sodium) involves the formation of a sulfonylurea structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of MCC7840 (sodium) typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is produced in solid form and is often stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
MCC7840 (sodium) primarily undergoes inhibition reactions where it interacts with the NLRP3 inflammasome. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The inhibition of the NLRP3 inflammasome by MCC7840 (sodium) involves the binding of the compound to the inflammasome complex. This interaction is facilitated by the sulfonylurea structure of MCC7840 (sodium), which allows it to effectively inhibit the activation of the inflammasome .
Major Products Formed
The primary product formed from the interaction of MCC7840 (sodium) with the NLRP3 inflammasome is the inhibited inflammasome complex. This inhibition prevents the activation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Scientific Research Applications
MCC7840 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Inflammatory Disease Research: MCC7840 (sodium) is used to study the mechanisms of inflammatory diseases and to develop potential treatments for conditions such as cancer, autoimmune diseases, metabolic disorders, cardiovascular diseases, central nervous system diseases, and infectious diseases including COVID-19
Drug Development: The compound is a valuable tool in the development of new anti-inflammatory drugs due to its potent and selective inhibition of the NLRP3 inflammasome
Biological Studies: Researchers use MCC7840 (sodium) to investigate the role of the NLRP3 inflammasome in various biological processes and to understand how its inhibition can modulate immune responses
Mechanism of Action
MCC7840 (sodium) exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound binds to the inflammasome complex, preventing its activation and subsequent cleavage of pro-inflammatory cytokines pro-interleukin-1β and pro-interleukin-18 into their mature forms, interleukin-1β and interleukin-18. This inhibition reduces inflammation and modulates immune responses .
Comparison with Similar Compounds
MCC7840 (sodium) is similar to other NLRP3 inflammasome inhibitors, such as MCC950. MCC7840 (sodium) is distinguished by its potent and selective inhibition, with an IC50 value of less than 100 nanomolar. This makes it a highly effective compound for research purposes .
List of Similar Compounds
- MCC950
- CP-456,773
- CY-09
- OLT1177
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-(1-propan-2-ylpyrazol-3-yl)sulfonylazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S.Na/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18;/h9-12H,3-8H2,1-2H3,(H2,20,22,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFKQUKINZXDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B8143670.png)
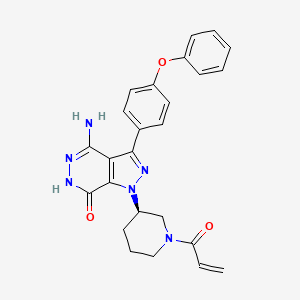
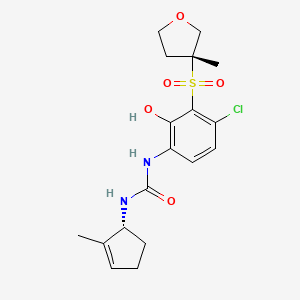

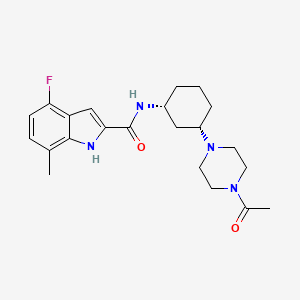
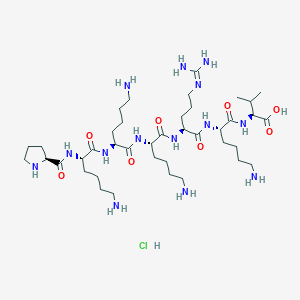
![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)
![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)
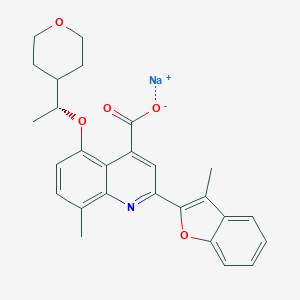
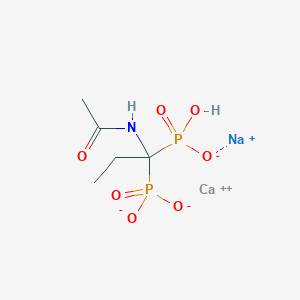
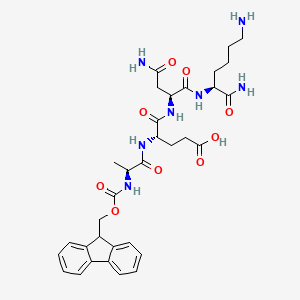
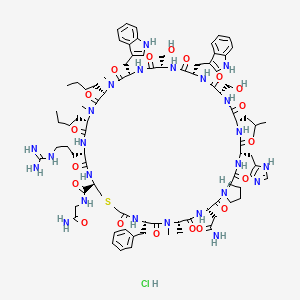
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8143729.png)
